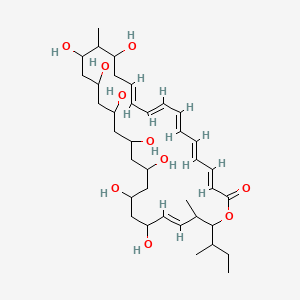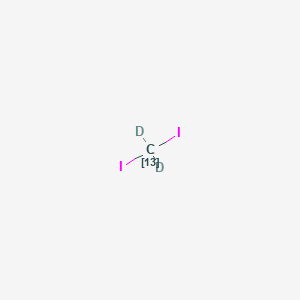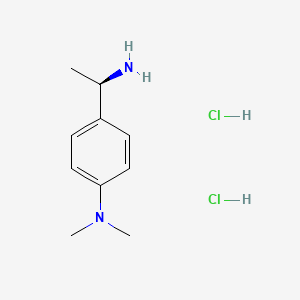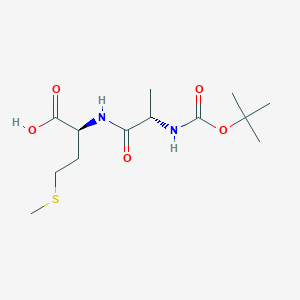
Ractopamine-10'-O-β-glucuronide (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ractopamine-10’-O-β-glucuronide (Mixture of Diastereomers) is a metabolite of Ractopamine, a β-adrenergic agonist and repartitioning agent. This compound is commonly used in the livestock industry to promote growth and increase muscle mass in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-β-glucuronide involves the glucuronidation of Ractopamine. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction. The reaction conditions often include a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of Ractopamine-10’-O-β-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient production. The product is then purified using chromatographic techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ractopamine-10’-O-β-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
Applications De Recherche Scientifique
Ractopamine-10’-O-β-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference substance for studying β-adrenergic agonists and their metabolites.
Biology: Employed in studies investigating the metabolic pathways and effects of β-adrenergic agonists.
Medicine: Utilized in research on the pharmacokinetics and pharmacodynamics of β-adrenergic agonists.
Industry: Applied in the development of feed additives for livestock to enhance growth and muscle mass
Mécanisme D'action
Ractopamine-10’-O-β-glucuronide exerts its effects by interacting with β-adrenergic receptors. This interaction activates the adenylate cyclase pathway, leading to increased cyclic AMP levels and subsequent activation of protein kinase A. This cascade ultimately results in enhanced muscle growth and reduced fat deposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in humans.
Terbutaline: Another β-adrenergic agonist used for asthma treatment
Uniqueness
Ractopamine-10’-O-β-glucuronide is unique due to its specific glucuronidation, which affects its metabolic stability and activity. This modification can influence its pharmacokinetics and pharmacodynamics compared to other β-adrenergic agonists .
Propriétés
Numéro CAS |
166022-11-3 |
|---|---|
Formule moléculaire |
C₂₄H₃₁NO₉ |
Poids moléculaire |
477.5 |
Synonymes |
4-[1-Hydroxy-2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]phenyl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)


![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)
